molecular formula C23H16BrFN2O2 B12201478 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol

Cat. No.: B12201478
M. Wt: 451.3 g/mol
InChI Key: ZODMHJBYLWUYHM-UHFFFAOYSA-N
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Description

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a bromophenyl group, a pyrimidinyl group, and a fluorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Suzuki coupling reaction, which involves the reaction of a bromophenylboronic acid with the pyrimidine core in the presence of a palladium catalyst.

    Attachment of the Fluorobenzyl Ether Moiety: The final step involves the etherification of the phenol group with a fluorobenzyl bromide under basic conditions, typically using potassium carbonate as the base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, catalytic hydrogenation

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol has a wide range of applications in scientific research, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms. Its ability to modulate specific proteins and enzymes makes it valuable in understanding disease processes and identifying new therapeutic targets.

    Chemical Biology: The compound is employed in chemical biology to probe the function of specific biomolecules and to develop new chemical probes for studying cellular processes.

    Industrial Applications: In industry, it may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Bromophenyl)-6-{2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy}-4-pyrimidinamine
  • N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N’-propylsulfamide

Uniqueness

2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol stands out due to its unique combination of a bromophenyl group, a pyrimidinyl core, and a fluorobenzyl ether moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C23H16BrFN2O2

Molecular Weight

451.3 g/mol

IUPAC Name

2-[5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol

InChI

InChI=1S/C23H16BrFN2O2/c24-17-7-5-15(6-8-17)20-12-26-14-27-23(20)19-10-9-18(11-22(19)28)29-13-16-3-1-2-4-21(16)25/h1-12,14,28H,13H2

InChI Key

ZODMHJBYLWUYHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC(=C(C=C2)C3=NC=NC=C3C4=CC=C(C=C4)Br)O)F

Origin of Product

United States

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